tert-Butyl 5-(trifluoromethyl)indoline-1-carboxylate
CAS No.:
VCID: VC20156548
Molecular Formula: C14H16F3NO2
Molecular Weight: 287.28 g/mol
* For research use only. Not for human or veterinary use.

Description |
Tert-Butyl 5-(trifluoromethyl)indoline-1-carboxylate is a chemical compound with a molecular formula of C14H16F3NO2 and a molecular weight of 287.28 g/mol . It features an indoline core structure with a trifluoromethyl group at the 5th position and a tert-butyl carboxylate group attached to the nitrogen atom of the indoline ring. This compound is of interest due to its potential as a pharmaceutical building block, particularly in the synthesis of more complex molecules with biological activity. Potential ApplicationsTert-Butyl 5-(trifluoromethyl)indoline-1-carboxylate has potential applications in various fields, particularly in pharmaceutical chemistry. Its unique structure, combining a trifluoromethyl group with a tert-butyl carboxylate protecting group, may confer specific chemical and biological properties. Indole derivatives, in general, have been explored for their antibacterial, antiviral, and antitumor activities, although specific research on this compound is limited. Synthesis and Chemical ReactionsWhile specific synthesis methods for tert-Butyl 5-(trifluoromethyl)indoline-1-carboxylate are not detailed in the available literature, the synthesis of similar indole derivatives often involves multi-step reactions including condensation, cyclization, and protection steps. The presence of a trifluoromethyl group can influence the reactivity and stability of the compound, requiring careful consideration in synthesis and reaction conditions. Biological ActivityAlthough there is no documented research specifically on the biological activity of tert-Butyl 5-(trifluoromethyl)indoline-1-carboxylate, indole derivatives with various substitutions have shown promise in different therapeutic areas. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity. Further research is needed to explore the potential antibacterial, antiviral, or antitumor properties of this compound. |
---|---|
Product Name | tert-Butyl 5-(trifluoromethyl)indoline-1-carboxylate |
Molecular Formula | C14H16F3NO2 |
Molecular Weight | 287.28 g/mol |
IUPAC Name | tert-butyl 5-(trifluoromethyl)-2,3-dihydroindole-1-carboxylate |
Standard InChI | InChI=1S/C14H16F3NO2/c1-13(2,3)20-12(19)18-7-6-9-8-10(14(15,16)17)4-5-11(9)18/h4-5,8H,6-7H2,1-3H3 |
Standard InChIKey | XNVLJWMWOYYUGU-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)C(F)(F)F |
PubChem Compound | 92133516 |
Last Modified | Aug 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume